![molecular formula C20H20N2OS B14363000 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine CAS No. 90174-28-0](/img/structure/B14363000.png)
3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Reactants: 2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine and 3-bromomethylpyridine.
Conditions: The reaction is performed in the presence of a base, such as potassium carbonate, in an organic solvent like dimethylformamide (DMF), at a temperature of 80-90°C.
Product: 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine typically involves multi-step organic reactions. One common approach is to start with the naphthalene derivative, which undergoes a series of reactions to introduce the thiazolidine and pyridine rings.
-
Step 1: Formation of the Thiazolidine Ring
Reactants: 2-Methoxynaphthalene, cysteine, and formaldehyde.
Conditions: The reaction is carried out in an acidic medium, typically using hydrochloric acid, at a temperature of around 60-70°C.
Product: 2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine.
Análisis De Reacciones Químicas
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the thiazolidine ring, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Conditions: Mild to moderate temperatures (25-50°C).
-
Reduction: : Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Reagents: Sodium borohydride, lithium aluminum hydride.
Conditions: Low temperatures (0-25°C).
-
Substitution: : The compound can undergo nucleophilic substitution reactions, particularly at the methylene group adjacent to the pyridine ring.
Reagents: Alkyl halides, acyl chlorides.
Conditions: Presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran).
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Piperidine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In organic synthesis, 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine serves as a versatile intermediate for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new synthetic methodologies.
Biology
The compound has shown potential as a bioactive molecule, with studies indicating its ability to interact with biological targets such as enzymes and receptors. This makes it a candidate for drug discovery and development, particularly in the areas of anti-inflammatory and anticancer research.
Medicine
In medicinal chemistry, derivatives of this compound are being explored for their pharmacological properties. Preliminary studies suggest that these derivatives may exhibit significant therapeutic effects, including antimicrobial, antifungal, and antiviral activities.
Industry
In the materials science industry, the compound is being investigated for its potential use in the development of novel materials with unique electronic and optical properties. This includes applications in organic electronics, photovoltaics, and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism of action of 3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity.
Molecular Targets and Pathways
Enzymes: The compound can inhibit or activate enzymes involved in various biochemical pathways, affecting processes such as inflammation and cell proliferation.
Receptors: It can bind to receptors on cell surfaces, triggering or blocking signaling pathways that regulate cellular functions.
Comparación Con Compuestos Similares
Similar Compounds
2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidine: Lacks the pyridine ring, making it less versatile in terms of functionalization.
3-(2-Naphthyl)-1,3-thiazolidine: Similar structure but without the methoxy group, affecting its electronic properties.
3-{[2-(2-Hydroxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine: Hydroxy group instead of methoxy, altering its reactivity and solubility.
Uniqueness
3-{[2-(2-Methoxynaphthalen-1-yl)-1,3-thiazolidin-3-yl]methyl}pyridine stands out due to its unique combination of functional groups, which confer distinct electronic and steric properties. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
90174-28-0 |
|---|---|
Fórmula molecular |
C20H20N2OS |
Peso molecular |
336.5 g/mol |
Nombre IUPAC |
2-(2-methoxynaphthalen-1-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidine |
InChI |
InChI=1S/C20H20N2OS/c1-23-18-9-8-16-6-2-3-7-17(16)19(18)20-22(11-12-24-20)14-15-5-4-10-21-13-15/h2-10,13,20H,11-12,14H2,1H3 |
Clave InChI |
AWUBDPNJEGXFDS-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C2=CC=CC=C2C=C1)C3N(CCS3)CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


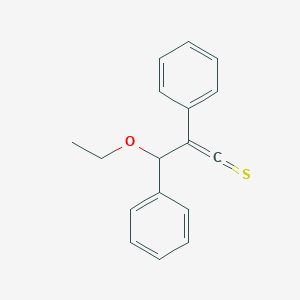
![N-[6-Amino-3-methyl-1-(2-methylprop-2-en-1-yl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N'-ethylurea](/img/structure/B14362934.png)
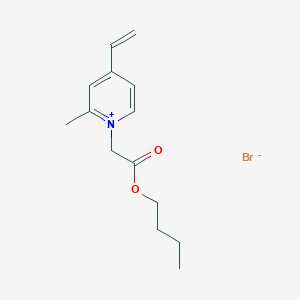
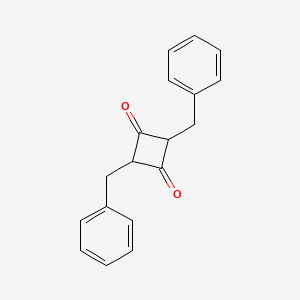



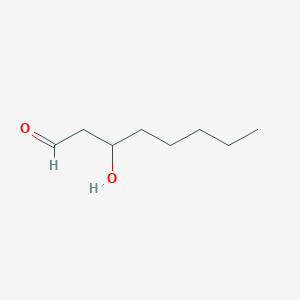


![Ethyl [cyano(phenyl)phosphanyl]acetate](/img/structure/B14362985.png)
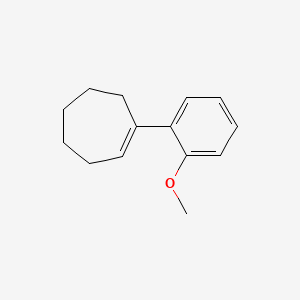
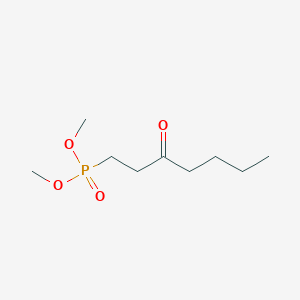
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
